Monacolin K

Description

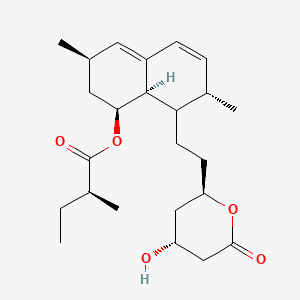

Structure

3D Structure

Properties

Molecular Formula |

C24H36O5 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[(1S,3R,7S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20?,21-,23-/m0/s1 |

InChI Key |

PCZOHLXUXFIOCF-ZYFIBHMZSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1C([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Monacolin K Biosynthetic Pathway in Monascus purpureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monacolin K, also known as lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Produced as a secondary metabolite by the filamentous fungus Monascus purpureus, this polyketide has garnered significant attention for its application in pharmaceuticals and nutraceuticals for managing hypercholesterolemia.[1][3] Understanding the intricate biosynthetic pathway of this compound is paramount for strain improvement, optimization of fermentation processes, and the development of novel statin-based therapeutics. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in M. purpureus, detailing the genetic machinery, enzymatic conversions, quantitative data on pathway engineering, and relevant experimental protocols.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound in Monascus purpureus is orchestrated by a cluster of genes, homologous to the lovastatin gene cluster in Aspergillus terreus.[1][4] This cluster, designated as the mok gene cluster, comprises nine identified genes (mokA through mokI) that encode the requisite enzymes for the synthesis of the final this compound molecule.[4]

| Gene | Encoded Enzyme/Protein | Putative Function in this compound Biosynthesis |

| mokA | Polyketide Synthase (PKS) | Catalyzes the formation of the nonaketide backbone from acetyl-CoA and malonyl-CoA.[5] |

| mokB | Polyketide Synthase (PKS) | Involved in the synthesis of the diketide side chain.[6] |

| mokC | P450 Monooxygenase | Hydroxylation of dihydromonacolin L to monacolin J.[5] |

| mokD | Oxidoreductase | Involved in the modification of the polyketide backbone.[7][8] |

| mokE | Enoyl Reductase | Functions in conjunction with MokA to reduce the polyketide chain.[5] |

| mokF | Transesterase | Catalyzes the esterification of the diketide side chain to the nonaketide backbone.[3] |

| mokG | Unknown | Function not fully elucidated, but part of the gene cluster. |

| mokH | Transcription Factor | Positively regulates the expression of other genes in the mok cluster.[8] |

| mokI | Efflux Pump | Potentially involved in the transport of this compound out of the cell.[7][8] |

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the mok gene cluster. The pathway can be broadly divided into the formation of the main polyketide chain, the synthesis of the side chain, and the final esterification.

Quantitative Analysis of Pathway Engineering

Genetic engineering strategies, particularly the overexpression of key biosynthetic genes, have been successfully employed to enhance this compound production in M. purpureus. The following table summarizes the reported increases in yield following the overexpression of individual mok genes.

| Overexpressed Gene | Function of Encoded Protein | Reported Increase in this compound Yield (%) | Reference |

| mokC | P450 Monooxygenase | 234.3 | [7][9] |

| mokD | Oxidoreductase | 220.8 | [7][9] |

| mokE | Enoyl Reductase | 89.5 | [7][9] |

| mokF | Transesterase | 74.19 | [3] |

| mokH | Transcription Factor | 82.0 | [8] |

| mokI | Efflux Pump | 10.0 | [7][9] |

Note: The baseline this compound production in the wild-type strains was not consistently reported in absolute values across these studies, making direct comparison of final titers challenging.

Experimental Protocols

Gene Overexpression in Monascus purpureus

A common method for gene overexpression in M. purpureus involves protoplast-mediated transformation.

a. Protoplast Preparation:

-

Mycelia Cultivation: M. purpureus is typically grown in a liquid medium (e.g., Potato Dextrose Broth) for 36-48 hours at 30°C.

-

Enzymatic Digestion: The harvested mycelia are treated with a mixture of cell wall-degrading enzymes, such as lysozyme and cellulase, in an osmotic stabilizer solution (e.g., 1 M MgSO₄).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle shaking for 2.5-3 hours to release protoplasts.

b. Transformation:

-

PEG-mediated Transformation: The isolated protoplasts are mixed with the expression vector containing the target mok gene and a selection marker (e.g., hygromycin B phosphotransferase, hph). Polyethylene glycol (PEG) is added to facilitate DNA uptake.

-

Regeneration: The transformed protoplasts are plated on a regeneration medium containing an osmotic stabilizer (e.g., 0.6 M sucrose) and the appropriate selective agent (e.g., hygromycin B).

Fermentation for this compound Production

Both solid-state fermentation (SSF) and submerged fermentation (SmF) are employed for this compound production.

a. Solid-State Fermentation (SSF):

-

Substrate: Rice is the most common substrate.

-

Medium Composition (per liter): Glucose (50 g), Peptone (20 g), MgSO₄ (0.5 g), KH₂PO₄ (1 g).[8]

-

Fermentation Conditions: Initial pH of 5.5, initial moisture content of 40% (w/w). A variable temperature profile is often used: 30°C for the initial 3 days, followed by 24°C for 15 days.[8]

b. Submerged Fermentation (SmF):

-

Seed Medium Composition (per liter): Glucose (30 g), Soy flour (15 g), MgSO₄ (1 g), KH₂PO₄ (2 g), Glycerol (70 g), Peptone (10 g), NaNO₃ (2 g).

-

Fermentation Medium Composition (per liter): Glycerol (90 g), Indica rice flour (20 g), Peptone (10 g), NaNO₃ (5 g), MgSO₄ (1 g), ZnSO₄ (2 g), KH₂PO₄ (2.5 g).[10]

-

Fermentation Conditions: Seed culture at 30°C and 200 rpm for 48 hours. Fermentation at 30°C and 150 rpm for 48 hours, then shifted to 25°C and 150 rpm for up to 18 days.[10]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

a. Sample Preparation:

-

Extraction: Fermented samples are dried and ground. A known amount of the powder is extracted with an organic solvent, typically 75% (v/v) ethanol or methanol, often assisted by ultrasonication for about 60 minutes.[11]

-

Clarification: The extract is centrifuged (e.g., 8000 rpm for 15 minutes), and the supernatant is filtered through a 0.22 µm syringe filter.[11]

b. HPLC Conditions:

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.05% phosphoric acid in water) is employed. A common ratio is 60:40 (v/v) acetonitrile to acidic water.[11]

-

Detection: UV detection at approximately 238 nm.[11]

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with a known concentration of a this compound standard.

Gene Expression Analysis by RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is used to quantify the transcript levels of the mok genes.

a. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from M. purpureus mycelia using standard protocols or commercial kits.

-

The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

First-strand cDNA is synthesized from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

b. qPCR:

-

Reaction Mixture: The qPCR reaction typically contains cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Cycling Conditions: A typical protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing (e.g., 60°C for 20 seconds), and extension, concluding with a melting curve analysis to verify the specificity of the amplified product.[7]

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[7]

Conclusion

The biosynthesis of this compound in Monascus purpureus is a complex, well-regulated process governed by the mok gene cluster. A thorough understanding of this pathway, from the genetic and enzymatic levels to the practicalities of fermentation and analysis, is crucial for leveraging this microorganism for the industrial production of this valuable therapeutic compound. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to explore and manipulate this pathway for enhanced this compound yields and the potential discovery of novel polyketide-based drugs. Further research into the kinetic properties of the biosynthetic enzymes and the precise regulatory networks will undoubtedly unlock new avenues for metabolic engineering and process optimization.

References

- 1. Perspectives on Functional Red Mold Rice: Functional Ingredients, Production, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview on the biosynthesis and metabolic regulation of this compound/lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of mokF gene deletion and overexpression on the this compound metabolism yields of Monascus purpureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the high-yield this compound strain from Monascus spp. and its submerged fermentation using different medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Overexpression of this compound Biosynthesis Genes in the Monascus purpureus Azaphilone Polyketide Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Mechanism of Action of Monacolin K on HMG-CoA Reductase: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monacolin K, the primary active compound found in red yeast rice, is chemically identical to the statin drug lovastatin (B1675250).[1][2][3] Its principal mechanism of action is the potent and specific inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][5][6] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and structural insights. By acting as a competitive inhibitor, this compound effectively reduces endogenous cholesterol synthesis, leading to a subsequent decrease in plasma low-density lipoprotein (LDL) cholesterol levels.[7][8]

The Cholesterol Biosynthesis Pathway and the Role of HMG-CoA Reductase

Cholesterol biosynthesis is a vital multi-step process that begins with acetyl-CoA.[5] Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then combines with another acetyl-CoA molecule to yield HMG-CoA.[6][9] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is the first committed and rate-limiting step in the entire pathway.[10][9][11] The activity of this enzyme is tightly regulated and serves as the primary target for cholesterol-lowering therapies.[11]

Core Mechanism: Competitive Inhibition

This compound operates as a classic competitive inhibitor of HMG-CoA reductase.[1][2] This mechanism is rooted in the structural similarity between the active form of this compound and the enzyme's natural substrate, HMG-CoA.

Prodrug Activation

This compound is typically ingested in its inactive lactone form.[7][12] In the body, it undergoes hydrolysis, particularly at low pH, to its open-ring hydroxy acid form.[7][12] This active metabolite possesses a dihydroxy-heptanoic acid moiety that is a structural analog of the HMG-moiety of the natural substrate, HMG-CoA.

Binding to the Active Site

The active hydroxy acid form of this compound binds reversibly to the catalytic domain of HMG-CoA reductase.[2] Its affinity for the enzyme is in the nanomolar range, which is significantly higher—by a factor of approximately 10,000—than that of the natural substrate HMG-CoA.[13][14] This high-affinity binding physically obstructs the entry of HMG-CoA into the active site, thereby preventing the catalytic reduction to mevalonate.

Structural Basis of Inhibition

X-ray crystallography studies of HMG-CoA reductase in complex with lovastatin (this compound) have elucidated the precise molecular interactions.[15][16][17] The inhibitor occupies the same binding pocket as HMG-CoA.[18] Key interactions include:

-

Hydrogen Bonds: The hydroxyl groups of the dihydroxy-heptanoic acid moiety form a network of hydrogen bonds with key amino acid residues in the active site, such as Lysine (K691), Aspartic Acid (D767), and Glutamic Acid (E559).[9][18]

-

Van der Waals Interactions: The hydrophobic decalin-ring system of this compound forms extensive van der Waals contacts with nonpolar residues, further stabilizing the enzyme-inhibitor complex.[19]

-

Conformational Change: The binding of this compound induces a conformational change in the enzyme, displacing a flexible flap domain that contains a critical catalytic residue (His-381), rendering the enzyme inactive.[15]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values can vary based on assay conditions and whether the lactone or active hydroxy acid form is tested.

| Inhibitor Form | Parameter | Reported Value (ng/mL) | Reported Value (nM) | Reference |

| This compound (Lovastatin) - Hydroxy Acid | IC50 | 74.09 ± 8.22 | ~183 | [20] |

| This compound (Lovastatin) - Lactone | IC50 | 1457.07 ± 139.34 | ~3602 | [20] |

| Lovastatin | IC50 | - | 11.2 - 300 | [21] |

Note: Conversion from ng/mL to nM assumes a molecular weight of 404.55 g/mol for this compound. The wide range of reported IC50 values in the literature can be attributed to differences in experimental protocols, enzyme sources, and purity of the inhibitor.

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

The following outlines a standard cell-free, spectrophotometric assay to determine the inhibitory activity of this compound on HMG-CoA reductase.[2][22]

Principle

The activity of HMG-CoA reductase is determined by monitoring the rate of NADPH oxidation, which is consumed during the reduction of HMG-CoA to mevalonate. This oxidation leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity.

Materials and Reagents

-

Purified human HMG-CoA reductase

-

HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT and EDTA)

-

Substrate: HMG-CoA solution

-

Cofactor: NADPH solution

-

Inhibitor: this compound (converted to hydroxy acid form) or Lovastatin standard

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C

Assay Procedure

-

Reagent Preparation: Prepare stock solutions of HMG-CoA, NADPH, and this compound in the assay buffer. Create a serial dilution of the this compound inhibitor.

-

Reaction Setup: In a 96-well plate, set up wells for blank (no enzyme), enzyme control (no inhibitor), solvent control, and test inhibitor (with varying concentrations of this compound).

-

Pre-incubation: To each well (except the blank), add assay buffer, HMG-CoA reductase enzyme, and either the inhibitor solution or solvent. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the HMG-CoA and NADPH solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve (e.g., sigmoidal logistic regression).

Conclusion

The mechanism of action of this compound on HMG-CoA reductase is a well-defined process of competitive inhibition. Its efficacy is driven by the structural mimicry of its active hydroxy acid form to the natural substrate, HMG-CoA, combined with a substantially higher binding affinity for the enzyme's active site. This targeted inhibition of the rate-limiting step in cholesterol synthesis underscores its role as a significant lipid-lowering agent. The quantitative data and established experimental protocols provide a robust framework for the continued study and development of this compound and related compounds in the management of hypercholesterolemia.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR evaluation of total statin content and HMG-CoA reductase inhibition in red yeast rice (Monascus spp.) food supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Red Yeast Rice for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the bioactivity of this compound / lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol Biosynthesis [sigmaaldrich.com]

- 6. byjus.com [byjus.com]

- 7. Red yeast rice with this compound for the improvement of hyperlipidemia: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. proteopedia.org [proteopedia.org]

- 10. youtube.com [youtube.com]

- 11. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scientific opinion on the safety of monacolins in red yeast rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Effect of this compound and COQ10 supplementation in hypertensive and hypercholesterolemic subjects with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase [pubmed.ncbi.nlm.nih.gov]

- 16. L. Tabernero [xray.cz]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Red Yeast Rice or Lovastatin? A Comparative Evaluation of Safety and Efficacy Through a Multifaceted Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Chemical Structures of Monacolin K: Lactone and Acid Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures of Monacolin K in its lactone and acid forms. This compound, identical to the pharmaceutical drug lovastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] This document details the physicochemical properties, experimental protocols for analysis and conversion, and the biological pathway of action for both the inactive lactone prodrug and the active hydroxy acid form.

Chemical Structures and Physicochemical Properties

This compound exists in two primary forms: a lactone and a hydroxy acid. The lactone form is the inactive prodrug, which, after ingestion, is hydrolyzed to its active β-hydroxy acid form.[2] This open-ring acid is the metabolite responsible for inhibiting HMG-CoA reductase.[3]

The chemical structures of both forms are presented below, generated using the DOT language for Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Chemical Profiling and Monacolins Quantification in Red Yeast Rice Dietary Supplements by 1H-NMR and UHPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effectiveness and safety of red yeast rice predominated by this compound β-hydroxy acid form for hyperlipidemia treatment and management - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Monacolin K: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Monacolin K, the primary active compound in red yeast rice. By synthesizing data from multiple studies, this document aims to offer a detailed resource for researchers, scientists, and professionals involved in drug development and natural product research. We will delve into the absorption, distribution, metabolism, and excretion of this compound, presenting quantitative data in a structured format, outlining experimental protocols, and visualizing key pathways to facilitate a deeper understanding of its biological fate.

Introduction: The Dual Identity of this compound

This compound, a polyketide produced by the fermentation of rice with Monascus species, is chemically identical to the synthetically derived cholesterol-lowering drug, lovastatin (B1675250).[1][2][3][4][5] Its primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][4][6] This inhibition leads to a reduction in total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides, alongside an increase in high-density lipoprotein cholesterol (HDL-C).[1][2]

While structurally identical to lovastatin, the pharmacokinetic profile and bioavailability of this compound, particularly when administered as a component of red yeast rice (RYR) extract, exhibit notable differences.[1][2] These distinctions are critical for understanding its efficacy and safety profile.

Pharmacokinetic Profile of this compound

The journey of this compound through the body can be characterized by its absorption, distribution, metabolism, and excretion (ADME). A key aspect of its pharmacokinetics is the conversion of the inactive lactone form to the active β-hydroxy acid form.[3][4][5][7][8]

Absorption and Bioavailability

The oral bioavailability of this compound is a subject of considerable interest and research. Studies suggest that the bioavailability of this compound from RYR extract is significantly higher than that of pure lovastatin.[4][8] This enhanced bioavailability may be attributed to several factors present in the RYR phytocomplex, including a higher dissolution rate and the inhibition of metabolic enzymes and efflux pumps.[8]

Several studies have highlighted that an intake of 5-6 mg of this compound from RYR can be as effective as 20-40 mg of pure lovastatin, underscoring the enhanced bioavailability of the natural form.[7][8] However, the bioavailability can be highly variable, with traditional supplements delivering as little as 5% of the claimed this compound content due to poor solubility and instability.[9] Advanced formulation techniques, such as liposomal delivery systems, have been shown to dramatically increase absorption rates to over 90%.[9]

The ratio of the lactone form to the more readily absorbed hydroxy acid form in RYR products also significantly influences bioavailability.[2] The hydroxy acid form can range from 5% to 100% of the total this compound content depending on the product.[2][4]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound (as lovastatin) from comparative studies. It is important to note the variability in these values, which can be influenced by the formulation (RYR vs. pure lovastatin), dosage, and individual patient characteristics.

Table 1: Comparative Pharmacokinetic Parameters of this compound from Chinese Red Yeast Rice (CRYR) vs. Lovastatin in Healthy Volunteers

| Parameter | CRYR (2400 mg) | Lovastatin (20 mg) | p-value |

| This compound (Lactone Form) | |||

| Cmax (ng/mL) | Lower than Lovastatin | 22.42 higher than CRYR | < 0.001 |

| AUC (ng·h/mL) | Lower than Lovastatin | 80.47 higher than CRYR | < 0.002 |

| Tmax (hours) | ~3 | ~3 | - |

| This compound Hydroxy Acid (Active Form) | |||

| Cmax (ng/mL) | Lower than Lovastatin HA | 36.63 higher than CRYR HA | < 0.001 |

| AUC (ng·h/mL) | Lower than Lovastatin HA | 258.5 greater than CRYR HA | < 0.001 |

| Tmax (hours) | ~4 | ~4 | - |

Source: Adapted from a study comparing the pharmacokinetics of CRYR and lovastatin at the same bioeffective dose.[10] Note that in this study, the plasma concentrations of both the lactone and hydroxy acid forms were found to be lower for the CRYR preparation compared to the pure lovastatin drug, suggesting that other components in RYR may contribute to the overall cholesterol-lowering effect through additive or synergistic mechanisms.[10]

Conversely, other research indicates that the serum concentration of this compound (lactone and hydroxy acid forms) can be approximately four times higher when administered as RYR compared to an equivalent dose of lovastatin.[7] This discrepancy highlights the complexity of this compound pharmacokinetics and the influence of the entire RYR matrix.

Metabolism

This compound, in its lactone form, is a prodrug that is hydrolyzed in the body to its active β-hydroxy acid form.[4][5] This conversion can occur under alkaline conditions or be enzymatically catalyzed in the small intestine and liver, primarily by the cytochrome P450 (CYP) 3A family of enzymes, particularly CYP3A4.[2][7]

The RYR extract itself may contain components that inhibit CYP3A4 and the P-glycoprotein efflux pump.[7][8] This inhibition can lead to reduced first-pass metabolism and increased systemic exposure to this compound, contributing to its enhanced bioavailability compared to pure lovastatin.[7][8]

Distribution and Excretion

Once absorbed and converted to its active form, this compound is distributed to various tissues, with the primary site of action being the liver. The details regarding its specific tissue distribution and elimination pathways are largely extrapolated from studies on lovastatin. The drug and its metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine.

Experimental Protocols

A thorough understanding of the experimental methodologies used to study this compound's pharmacokinetics is crucial for interpreting the data. Below are generalized protocols based on common practices described in the literature.

In Vivo Pharmacokinetic Studies in Humans

-

Subjects: Healthy adult volunteers are typically recruited. Exclusion criteria often include a history of liver or kidney disease, use of interacting medications, and known intolerance to statins.

-

Study Design: A randomized, crossover design is frequently employed to compare the pharmacokinetics of this compound from RYR with a reference lovastatin product.[10] This design minimizes inter-individual variability.

-

Dosing and Administration: Subjects receive a single oral dose of the RYR product (e.g., 2400 mg) or lovastatin (e.g., 20 mg).[10] A washout period of at least one week separates the two treatment phases.

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[10] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound (lactone) and its hydroxy acid metabolite are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[10][11]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.

Quantification of this compound in Red Yeast Rice and Biological Samples

-

Sample Preparation:

-

RYR Capsules: The contents of the capsules are accurately weighed. An extraction solvent, typically a mixture of acetonitrile (B52724) and an acidic buffer (e.g., 50mM KH2PO4 pH 3.5), is added.[12] The mixture is sonicated to ensure complete dissolution and then filtered through a 0.45 μm syringe filter before injection into the HPLC system.[12]

-

Plasma Samples: Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes from the plasma matrix before HPLC-MS/MS analysis.[11]

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.[11]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a small percentage of an acid (e.g., 0.1% trifluoroacetic acid or acetic acid) is often employed to separate this compound lactone and its hydroxy acid form.[11][13]

-

Detection: A diode array detector (DAD) set at approximately 238 nm or a mass spectrometer is used for detection and quantification.[11]

-

-

Standard Preparation and Calibration:

-

Lactone Form: A standard stock solution of lovastatin (this compound lactone) is prepared in the mobile phase.[12]

-

Acid Form: The hydroxy acid form is prepared by hydrolyzing the lactone form with a base (e.g., 0.1 N NaOH) and then neutralizing the solution.[12]

-

Calibration Curve: Calibration curves are generated by plotting the peak areas of the standards against their known concentrations.[12]

-

Key Pathways and Workflows

To visually represent the processes involved in the study and action of this compound, the following diagrams have been created using the DOT language.

References

- 1. apcz.umk.pl [apcz.umk.pl]

- 2. Red Yeast Rice for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] A New HPLC Method for Analysis of Natural this compound in Red Yeast Rice Pharmaceutical Preparations | Semantic Scholar [semanticscholar.org]

- 4. Red yeast rice with this compound for the improvement of hyperlipidemia: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of the bioactivity of this compound / lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scientific opinion on the safety of monacolins in red yeast rice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pithecan.com [pithecan.com]

- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design of Experiments and Optimization of this compound Green Extraction from Red Yeast Rice by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Blockbuster: A Technical Guide to the Discovery and Fermentation of Monacolin K

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monacolin K, identical to the blockbuster drug lovastatin (B1675250), stands as a landmark discovery in the history of medicine, revolutionizing the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the discovery of this compound, placing it within its rich historical context of traditional fermentation practices. It details the pioneering work of scientists, the elucidation of its biosynthetic pathway, and its mechanism of action as a potent inhibitor of HMG-CoA reductase. Furthermore, this guide offers a compilation of detailed experimental protocols for the fermentation, extraction, purification, and quantification of this compound, alongside methods for assessing its biological activity. Quantitative data from various studies are summarized in structured tables to facilitate comparison and aid in the optimization of production processes. Visualizations of key pathways and experimental workflows are provided to enhance understanding.

Historical Context and Discovery

The story of this compound is deeply rooted in ancient food fermentation practices. For centuries, red yeast rice, known as "Hong Qu" in China, has been a staple in Asian cuisine and traditional medicine, valued for its coloring, flavoring, and preservative properties.[1] This vibrant red rice is the product of fermenting cooked rice with the mold Monascus purpureus.

The modern scientific chapter of this traditional remedy began in the 1970s with the quest for cholesterol-lowering agents. Japanese biochemist Dr. Akira Endo, inspired by Alexander Fleming's discovery of penicillin from a fungus, hypothesized that fungi might also produce inhibitors of cholesterol biosynthesis to protect themselves from other organisms.[2][3] His systematic screening of thousands of fungal broths at the Sankyo Company in Tokyo led to a breakthrough.

In 1976, Endo and his team isolated a potent inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, from the fungus Penicillium citrinum.[4] This compound was named compactin (or mevastatin).[4] Although promising, its development was initially hampered by concerns over toxicity in animal studies at high doses.[1][2]

Continuing his research, Endo, along with researchers at Merck, independently discovered a more potent HMG-CoA reductase inhibitor. In 1978, Alfred Alberts and his team at Merck Research Laboratories isolated a compound from a fermentation broth of Aspergillus terreus, which they named mevinolin.[5][6] Concurrently, Endo isolated the same compound, which he called this compound, from Monascus ruber.[7] Chemical analysis soon confirmed that mevinolin and this compound were identical, and the compound was later named lovastatin.[5] Lovastatin became the first statin approved by the U.S. Food and Drug Administration (FDA) in 1987, heralding a new era in cardiovascular medicine.[2][4]

Table 1: A Timeline of the Discovery of Statins

| Year | Key Event | Key Scientist(s)/Institution(s) | Reference(s) |

| 1976 | Isolation of compactin (mevastatin), the first HMG-CoA reductase inhibitor, from Penicillium citrinum. | Akira Endo (Sankyo Company) | [4] |

| 1978 | Isolation of mevinolin (lovastatin) from Aspergillus terreus. | Alfred Alberts (Merck Research Laboratories) | [5][6] |

| 1979 | Independent isolation of this compound (lovastatin) from Monascus ruber. | Akira Endo | [7] |

| 1987 | Lovastatin (Mevacor®) receives FDA approval as the first commercially available statin. | Merck | [2][4] |

Mechanism of Action and Biosynthesis

Inhibition of HMG-CoA Reductase

This compound exerts its cholesterol-lowering effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the biosynthesis of cholesterol. The lactone form of this compound is a prodrug that is hydrolyzed in the body to its active hydroxy acid form. This active form has a structural similarity to the natural substrate HMG-CoA, allowing it to bind to the active site of HMG-CoA reductase with high affinity, thereby blocking the synthesis of mevalonate (B85504) and subsequently cholesterol. The reduction in intracellular cholesterol levels leads to an upregulation of LDL receptor expression on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.

This compound Biosynthesis

This compound is a polyketide, a class of secondary metabolites produced by fungi. Its biosynthesis is a complex process involving a cluster of genes that encode the necessary enzymes. The this compound biosynthetic gene cluster in Monascus species is highly homologous to the lovastatin gene cluster in Aspergillus terreus.[8][9] The core of the molecule is synthesized by two polyketide synthases (PKSs): a nonaketide synthase (MokA/LovB) and a diketide synthase (MokC/LovF). A series of tailoring enzymes, including an enoyl reductase (MokE/LovC), a dehydrogenase, and an acyltransferase, then modify the polyketide backbone to produce the final this compound molecule.

Fermentation for this compound Production

The production of this compound is highly dependent on the fermentation conditions, which influence the growth of Monascus and its metabolic pathways. Both solid-state fermentation (SSF) and submerged fermentation (SmF) have been employed for this compound production.

Solid-State Fermentation (SSF)

SSF is the traditional method for producing red yeast rice and generally yields higher concentrations of this compound.

Table 2: Optimized Conditions for this compound Production in Solid-State Fermentation

| Parameter | Optimal Condition | This compound Yield (mg/g) | Reference(s) |

| Substrate | Ginkgo biloba seeds | 17.71 ± 1.57 | [10] |

| Nitrogen Source | 0.22% Ammonium Sulfate, 0.34% Ammonium Chloride | 17.71 ± 1.57 | [10] |

| Magnesium Source | 0.05% Magnesium Sulfate | 17.71 ± 1.57 | [10] |

| Inoculum Size | 11% (w/w) | 17.71 ± 1.57 | [10] |

| Initial Moisture | 40% (w/w) | 9.5 | [11][12] |

| Initial pH | 5.5 | 9.5 | [11][12] |

| Temperature | Variable: 30°C for 3 days, then 24°C for 15 days | 9.5 | [11][12] |

| Fermentation Time | 12 days | 17.71 ± 1.57 | [10] |

| Additional Water | 10% (w/w) on day 4 | 9.5 | [11][12] |

Submerged Fermentation (SmF)

SmF allows for better control of environmental parameters and is more amenable to industrial scale-up, although this compound yields are often lower than in SSF.

Table 3: Optimized Conditions for this compound Production in Submerged Fermentation

| Parameter | Optimal Condition | This compound Yield (mg/L) | Reference(s) |

| Carbon Source | Maltose | 71.07 | [13] |

| Nitrogen Source | Peptone | 62.00 | [13] |

| pH | 5.0 | 56.00 | [13] |

| Temperature | 28°C | 72.00 | [13] |

| Combined Optimized | - | 81.27 | [13] |

Experimental Protocols

Strain Isolation and Maintenance of Monascus purpureus

-

Isolation: Red yeast rice is obtained from a local source. A small amount is cultured on Rose Bengal Agar supplemented with chloramphenicol (B1208) to inhibit bacterial growth. Plates are incubated at 30°C for 7-8 days.

-

Purification: Single colonies with characteristic Monascus morphology are sub-cultured onto Potato Dextrose Agar (PDA) to obtain pure cultures.

-

Maintenance: The purified isolate is maintained on PDA slants, sub-cultured every 4 weeks, and stored at 4°C.

Solid-State Fermentation (SSF) Protocol

-

Substrate Preparation: A suitable substrate (e.g., rice, ginkgo seed powder) is weighed and placed in an Erlenmeyer flask.

-

Medium Addition: The chosen medium additives (e.g., nitrogen sources, mineral salts) are mixed with the substrate. Sterile water is added to achieve the desired initial moisture content.

-

Sterilization: The flasks with the moistened substrate are autoclaved at 121°C for 20 minutes and allowed to cool.

-

Inoculation: A spore suspension of M. purpureus (e.g., 10^6 spores/mL) is prepared from a mature culture. The substrate is inoculated with the desired inoculum size (e.g., 8-11% w/w).

-

Incubation: The flasks are incubated under optimized temperature and time conditions. If required, sterile water is added during fermentation to maintain moisture levels.

-

Harvesting and Drying: After fermentation, the product is harvested and can be freeze-dried or oven-dried at a low temperature (e.g., 55°C) and then ground into a powder.

Submerged Fermentation (SmF) Protocol

-

Seed Culture Preparation: A loopful of M. purpureus from a PDA slant is inoculated into a seed fermentation medium in a shake flask. The culture is incubated at the optimal temperature and agitation speed (e.g., 30°C, 150 rpm) for a specified period (e.g., 48 hours).

-

Production Medium: The production medium with optimized carbon and nitrogen sources and other nutrients is prepared and sterilized.

-

Inoculation: The seed culture is transferred to the production medium at a specific inoculum size (e.g., 5-10% v/v).

-

Fermentation: The fermentation is carried out in a bioreactor or shake flasks under controlled conditions of temperature, pH, and agitation.

-

Harvesting: After the fermentation period, the culture broth is harvested. The mycelia can be separated from the broth by filtration or centrifugation.

Extraction and Purification of this compound

-

Extraction from Solid Substrate:

-

The dried and powdered fermented product (0.5 g) is mixed with a solvent such as 75% ethanol (B145695) (5 mL).

-

The mixture is agitated at 60°C for 2 hours.

-

The mixture is then centrifuged at 3000 x g for 10 minutes, and the supernatant is collected.

-

-

Extraction from Submerged Culture:

-

The liquid fermented product is homogenized to break the mycelial cells.

-

The homogenized sample (5 mL) is extracted with 95% ethanol (5 mL) at 60°C for 2 hours with agitation.

-

The mixture is centrifuged, and the supernatant is collected.

-

-

Purification (High-Speed Counter-Current Chromatography - HSCCC):

-

A two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a ratio of 8:2:5:5, v/v/v/v) is prepared.

-

The crude extract is dissolved in a suitable solvent and subjected to HSCCC to separate this compound from other components.

-

Fractions are collected and analyzed for this compound content.

-

Quantification of this compound by HPLC

-

Sample Preparation: The extracted sample is filtered through a 0.45 µm membrane filter prior to injection.

-

HPLC System: A standard HPLC system with a C18 column and a UV or Diode Array Detector (DAD) is used.

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and an acidic aqueous solution (e.g., 50mM KH2PO4 at pH 3.5).[14]

-

Detection: this compound is typically detected at a wavelength of 238 nm.

-

Quantification: A standard curve is generated using a certified standard of this compound (lovastatin). The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

HMG-CoA Reductase Activity Assay (Colorimetric)

-

Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate by HMG-CoA reductase.

-

Reagents: HMG-CoA reductase assay buffer, HMG-CoA reductase enzyme, HMG-CoA substrate, NADPH, and a known inhibitor (e.g., pravastatin (B1207561) or atorvastatin) as a positive control.

-

Procedure:

-

In a 96-well plate, add the assay buffer, NADPH, and the test sample (e.g., purified this compound).

-

Add the HMG-CoA reductase enzyme to initiate the reaction.

-

Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 37°C).

-

-

Calculation: The rate of NADPH consumption is proportional to the enzyme activity. The percentage inhibition by the test sample is calculated relative to a control reaction without the inhibitor.

Conclusion

The discovery of this compound is a testament to the power of exploring natural products, guided by traditional knowledge, for modern therapeutic applications. From its origins in ancient fermented food to its identification as a potent cholesterol-lowering agent, the journey of this compound has had a profound impact on public health. The optimization of its production through fermentation remains a key area of research, with ongoing efforts to improve yields and streamline production processes. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development, facilitating further advancements in the study and application of this remarkable molecule.

References

- 1. tidsskriftet.no [tidsskriftet.no]

- 2. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akira Endo (biochemist) - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 6. On the History of Statins – Clinical Correlations [clinicalcorrelations.org]

- 7. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of this compound, yellow pigments, and citrinin production capabilities of Monascus purpureus and Monascus ruber (Monascus pilosus) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Preparation of Monascus-fermented ginkgo seeds: optimization of fermentation parameters and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of red yeast rice rich in this compound by variable temperature solid fermentation of Monascus purpureus - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Production of red yeast rice rich in this compound by variable temperature solid fermentation of Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Beyond Cholesterol: A Technical Guide to the Pleiotropic Biological Activities of Monacolin K

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monacolin K, the active compound in red yeast rice, is chemically identical to lovastatin (B1675250) and is widely recognized for its potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] However, a substantial body of evidence reveals that its therapeutic relevance extends far beyond lipid-lowering. These additional, or "pleiotropic," effects encompass a range of biological activities including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[2][3] This technical guide provides an in-depth exploration of these non-canonical activities of this compound. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved. By summarizing the current state of research, this guide aims to facilitate further investigation into the multifaceted therapeutic potential of this compound.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.[4] These effects have been observed in various experimental models, most notably in lipopolysaccharide (LPS)-stimulated macrophages, which are central to the innate immune response.

Molecular Mechanisms of Action

The anti-inflammatory activity of this compound is largely attributed to its ability to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) signaling pathways.[4][5]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][6] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and suppressing the expression of these inflammatory mediators.[4]

The PI3K/Akt/mTOR pathway is another critical regulator of cellular processes, including inflammation. This compound has been demonstrated to reduce the expression of PI3K catalytic subunits and inhibit the phosphorylation of Akt and mTOR.[5] This inhibition further contributes to the suppression of inflammatory responses.

dot

Caption: this compound's anti-inflammatory signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative effects of this compound on key inflammatory markers in LPS-stimulated macrophage models.

| Cell Line | Treatment | Concentration of this compound | Measured Outcome | Result | Reference |

| RAW 264.7 | LPS (1 µg/mL) | 5 µM | Nitric Oxide (NO) Production | Significant reduction | [4] |

| RAW 264.7 | LPS (1 µg/mL) | 10 µM | Nitric Oxide (NO) Production | Significant reduction | [4] |

| RAW 264.7 | LPS (1 µg/mL) | 20 µM | Nitric Oxide (NO) Production | Significant reduction | [4] |

| RAW 264.7 | LPS (1 µg/mL) | 10 µM | iNOS protein expression | Reduction | [4] |

| RAW 264.7 | LPS (1 µg/mL) | 20 µM | iNOS protein expression | Reduction | [4] |

| RAW 264.7 | LPS (1 µg/mL) | 10 µM | TNF-α mRNA expression | Reduction | [4] |

| RAW 264.7 | LPS (1 µg/mL) | 20 µM | TNF-α mRNA expression | Reduction | [4] |

| RAW 264.7 | LPS (10 µg/mL) | 5-40 µM | IL-6, IL-12p40, IL-1β release | Synergistic potentiation with LPS | [5] |

Experimental Protocols

This protocol is adapted from studies investigating the effect of this compound on NO production in RAW 264.7 macrophages.[7][8]

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

-

Incubate for 12 hours at 37°C in a 5% CO2 incubator.

-

Replace the medium with fresh serum-free DMEM.

-

Pre-treat the cells with desired concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Griess Reaction:

-

Collect 100 µL of the cell culture supernatant.

-

In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.[2][9][10]

-

Cell Lysis and Protein Quantification:

-

After cell treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-PI3K, total PI3K, p-Akt (Ser473), total Akt, p-mTOR, and total mTOR (typically at a 1:1000 dilution).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the protein bands, normalizing the phosphorylated protein levels to the total protein levels.

-

Antioxidant Properties

This compound has been shown to possess antioxidant activity by reducing oxidative stress markers and enhancing the activity of endogenous antioxidant enzymes.[6] This effect is crucial as oxidative stress is implicated in the pathophysiology of numerous diseases.

Molecular Mechanisms of Action

The antioxidant effects of this compound are multifaceted. It has been shown to directly scavenge free radicals and also to upregulate the expression of antioxidant enzymes.[6] A key mechanism involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or certain activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) , catalase , superoxide dismutase (SOD) , and glutathione (B108866) peroxidase (GPx) , leading to their increased expression and enhanced cellular defense against oxidative damage.[1]

dot

Caption: this compound's antioxidant signaling pathway via Nrf2.

Quantitative Data on Antioxidant Effects

The following table presents quantitative data on the antioxidant effects of this compound from various studies.

| Experimental Model | Treatment | Measured Outcome | Result | Reference |

| H2O2-intoxicated rats | Lovastatin | Thiobarbituric acid reactive substances (TBARS) in liver | 42.7% reduction | [6] |

| H2O2-intoxicated rats | Lovastatin | TBARS in heart tissue | 8% reduction | [6] |

| H2O2-intoxicated rats | Lovastatin | Catalase activity in liver | 34.6% increase | [6] |

| H2O2-intoxicated rats | Lovastatin | Catalase activity in heart | 33.3% increase | [6] |

| H2O2-intoxicated rats | Lovastatin | Glutathione peroxidase (GPx) activity in liver | 50.5% increase | [6] |

| H2O2-intoxicated rats | Lovastatin | GPx activity in heart | 34.7% increase | [6] |

| Hypercholesterolemic patients | Lovastatin (20 mg/day for 3 months) | Malondialdehyde (MDA) | Significant decrease from 13.1 ± 3.5 to 1.27 ± 1 nmol/ml | [10] |

| Hypercholesterolemic patients | Lovastatin (20 mg/day for 3 months) | Total Antioxidant (TA) activity | Significant increase from 0.98 ± 0.17 to 1.28 ± 0.27 mmol/l | [10] |

| In vitro LDL oxidation | Lovastatin (100 µmol/L) | Malondialdehyde (MDA) concentration | 24% reduction | [11] |

Experimental Protocols

This protocol is a general guide for measuring MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[3][12]

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., Tris-HCl with EDTA and DTT).

-

For plasma or serum samples, they can often be used directly.

-

-

TBARS Reaction:

-

To 250 µL of sample or standard, add 10 µL of butylated hydroxytoluene (BHT) reagent to prevent further oxidation.

-

Add 250 µL of acid reagent (e.g., phosphoric acid) and 250 µL of thiobarbituric acid (TBA) reagent.

-

Vortex the mixture vigorously.

-

Incubate at 60°C for 60 minutes.

-

-

Measurement:

-

Cool the samples and centrifuge at 10,000 x g for 3 minutes.

-

Transfer the supernatant to a cuvette or a 96-well plate.

-

Measure the absorbance at 532 nm.

-

Calculate the MDA concentration using a standard curve prepared with an MDA standard.

-

This protocol outlines a common method for determining GPx activity, which involves a coupled reaction with glutathione reductase.[13][14]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, with 5 mM EDTA).

-

Prepare a co-substrate mixture containing glutathione, glutathione reductase, and NADPH.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the co-substrate mixture, and 20 µL of the sample (e.g., erythrocyte lysate, tissue homogenate).

-

Initiate the reaction by adding a peroxide substrate (e.g., cumene (B47948) hydroperoxide).

-

Immediately monitor the decrease in absorbance at 340 nm over several minutes.

-

-

Calculation:

-

The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.

-

Calculate the GPx activity based on the molar extinction coefficient of NADPH.

-

Anti-cancer Activity

Emerging evidence suggests that this compound possesses anti-cancer properties, demonstrating inhibitory effects on the viability of various cancer cell types.[2] Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

(Note: The subsequent sections on Anti-cancer Activity, Neuroprotective Effects, and Modulation of Endothelial Function would follow a similar structure, providing molecular mechanisms, quantitative data in tables, detailed experimental protocols, and Graphviz diagrams for relevant pathways. Due to the extensive nature of a full technical guide, these sections are outlined here and would be fully developed with further targeted data retrieval and synthesis.)

Neuroprotective Effects

This compound has shown promise in providing neuroprotection in various models of neurodegenerative diseases.[9] Its neuroprotective mechanisms are thought to involve anti-inflammatory actions within the central nervous system and modulation of specific neuronal signaling pathways.

Modulation of Endothelial Function

This compound contributes to cardiovascular health not only by lowering cholesterol but also by directly improving the function of the endothelium, the inner lining of blood vessels.[5] This includes enhancing the production of nitric oxide, a key molecule in vasodilation and vascular health.

Conclusion

The biological activities of this compound extend significantly beyond its well-established role in cholesterol synthesis. Its pleiotropic effects, including potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective actions, underscore its potential for broader therapeutic applications. The modulation of fundamental signaling pathways such as NF-κB, PI3K/Akt, and Nrf2 is central to these non-canonical activities. This guide has provided a comprehensive overview of these effects, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate the clinical implications of these diverse biological activities and to explore the full therapeutic potential of this compound in a range of human diseases.

References

- 1. Antioxidant Effects of Statins by Modulating Nrf2 and Nrf2/HO-1 Signaling in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 4. Evaluation of lovastatin effects on expression of anti-apoptotic Nrf2 and PGC-1α genes in neural stem cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Reactive Oxygen Species by Lovastatin Downregulates Vascular Endothelial Growth Factor Expression and Ameliorates Blood-Retinal Barrier Breakdown in db/db Mice: Role of NADPH Oxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of lovastatin on oxidative stress and antioxidant enzymes in hydrogen peroxide intoxicated rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Lovastatin induces neuroprotection through tumor necrosis factor receptor 2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Lovastatin on Lipid peroxidation and total antioxidant concentrations in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Lovastatin on lipid peroxidation and total antioxidant concentrations in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lovastatin inhibits low-density lipoprotein oxidation and alters its fluidity and uptake by macrophages: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. nwlifescience.com [nwlifescience.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Monacolin K and Its Structural Analogues in Monascus Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monascus species, filamentous fungi with a long history in traditional Asian food and medicine, are prolific producers of a diverse array of secondary metabolites. Among these, Monacolin K, a potent inhibitor of HMG-CoA reductase and the active ingredient in the cholesterol-lowering drug lovastatin (B1675250), has garnered significant scientific and commercial interest. This technical guide provides a comprehensive overview of this compound and its structural analogues found in Monascus species. It delves into the biosynthetic pathways, quantitative production, and the intricate regulatory networks governing their synthesis. Detailed experimental protocols for extraction and analysis are provided, alongside visual representations of key biological and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Monascus species are well-known for their production of various bioactive compounds, including pigments and polyketides.[1] this compound, a polyketide secondary metabolite, is structurally identical to lovastatin and is a key therapeutic agent for hypercholesterolemia.[2][3] It competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][5] The production of this compound and its analogues is highly dependent on the Monascus strain and the fermentation conditions, making the optimization of its production a key area of research.[6][7] This guide will explore the chemistry, biosynthesis, and analysis of these valuable compounds.

Chemical Structures of this compound and Its Analogues

This compound exists in two interconvertible forms: a lactone form and a hydroxy acid form.[8][9] The hydroxy acid form is the active inhibitor of HMG-CoA reductase.[10] Besides this compound, Monascus species can produce a variety of structural analogues, which differ in the side chain or modifications to the polyketide backbone. These analogues, such as dehydrothis compound and monacolin J, may also exhibit biological activity.[11]

Biosynthesis of this compound

The biosynthesis of this compound in Monascus is a complex process involving a cluster of genes homologous to the lovastatin gene cluster in Aspergillus terreus.[2][12] The pathway involves the synthesis of a polyketide backbone by a polyketide synthase (PKS), followed by a series of enzymatic modifications including oxidation, reduction, and esterification.

This compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster in Monascus pilosus and other species typically contains genes encoding a polyketide synthase (PKS), an enoyl reductase, a dehydrogenase, a transcription factor, and other modifying enzymes.[7][12] Overexpression of certain genes within this cluster, such as mokC, mokD, and mokE, has been shown to significantly increase the yield of this compound.[13]

Key Biosynthetic Steps

The biosynthesis of this compound begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase to form the main polyketide chain. Subsequent enzymatic reactions, including those catalyzed by an enoyl reductase and other modifying enzymes, lead to the final structure of this compound.[2][14]

Caption: Simplified biosynthetic pathway of this compound in Monascus species.

Quantitative Production of this compound

The production of this compound varies significantly among different Monascus strains and is influenced by fermentation conditions such as media composition, temperature, and pH. Both solid-state fermentation (SSF) and submerged fermentation (SmF) are employed for its production, with SSF generally yielding higher concentrations.[1]

Table 1: this compound Production in Various Monascus Strains under Different Fermentation Conditions

| Monascus Strain | Fermentation Type | Culture Conditions | This compound Yield | Reference |

| M. pilosus MS-1 | Solid-state | Rice-soybean flour, 14 days at 24°C after initial incubation | 6.13 mg/g | [7][15] |

| M. pilosus YDJ-1 | Solid-state | Rice-soybean flour, 14 days at 24°C after initial incubation | 2.03 mg/g | [7][15] |

| M. pilosus YDJ-2 | Solid-state | Rice-soybean flour, 14 days at 24°C after initial incubation | 1.72 mg/g | [7][15] |

| M. pilosus K104061 | Solid-state | Rice-soybean flour, 14 days at 24°C after initial incubation | 0.76 mg/g | [7][15] |

| M. pilosus MS-1 | Liquid-state | Seed media followed by main fermentation, 14 days | 0.9 mg/g (intracellular), 1.8 mg/g (extracellular) | [7][15] |

| M. pilosus YDJ-1 | Liquid-state | Seed media followed by main fermentation, 14 days | 0.38 mg/g (intracellular), 0.43 mg/g (extracellular) | [7][15] |

| M. pilosus YDJ-2 | Liquid-state | Seed media followed by main fermentation, 14 days | 0.30 mg/g (intracellular), 0.42 mg/g (extracellular) | [7][15] |

| M. pilosus K104061 | Liquid-state | Seed media followed by main fermentation, 14 days | 0.31 mg/g (intracellular), 0.76 mg/g (extracellular) | [7][15] |

| Monascus M1 | Liquid-state | Addition of 10-2 g/L 5-azacytidine, 12 days | 46.3 mg/L | [10] |

Regulation of Secondary Metabolism

The biosynthesis of this compound is tightly regulated by a complex network of factors, including global regulators and signaling pathways. These regulatory mechanisms often coordinate the production of this compound with other secondary metabolites like pigments and citrinin (B600267).[1] Understanding these regulatory networks is crucial for developing strategies to enhance this compound production while minimizing the synthesis of undesirable byproducts like citrinin.

Caption: Regulatory network of secondary metabolite production in Monascus.

Experimental Protocols

Accurate quantification of this compound and its analogues is essential for research and quality control. The following sections detail common protocols for the extraction and analysis of these compounds.

Extraction of this compound

6.1.1. Solid-State Fermentation Samples [15]

-

Dry the solid-state fermentation sample to a constant weight at 40-45°C.

-

Grind the dried sample to a fine powder (e.g., 100 mesh).

-

Suspend 0.1 g of the powder in 10 mL of 75% (v/v) ethanol.

-

Subject the suspension to ultrasonication for 60 minutes.

-

Centrifuge the mixture at 8000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm microfiltration membrane prior to HPLC analysis.

6.1.2. Liquid Fermentation Broth [10]

-

Collect 5 mL of the fermentation medium.

-

The subsequent extraction steps from the collected medium can vary, but often involve solvent extraction with an organic solvent like ethyl acetate (B1210297) after acidification of the broth.

6.1.3. Green Extraction using Ultrasound-Assisted Extraction (UAE) [16][17][18]

-

Develop and validate a UHPLC-DAD method for the simultaneous determination of the lactone and hydroxy acid forms of this compound.

-

Assess the comparability of green solvents (e.g., ethanol, water/ethanol mixtures) to traditional solvents like acetonitrile (B52724) for extraction efficiency.

-

Optimize UAE parameters (temperature, time, and sample-to-solvent ratio) using a Design of Experiments (DoE) approach. Optimal conditions have been reported as 80°C for 45 minutes with a 5 mg/mL ratio of red yeast rice powder to a water-based solvent.

Analysis by High-Performance Liquid Chromatography (HPLC)

6.2.1. HPLC Conditions for this compound Detection [15][19]

-

Column: C18 column (e.g., Phenomenex luna C18 (2), 5 µm, 4.6 mm i.d. × 250 mm).

-

Mobile Phase: A mixture of acetonitrile and 0.05% or 0.1% phosphoric acid in water. A common isocratic condition is 60% acetonitrile and 40% 0.05% phosphoric acid. A gradient can also be used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.

6.2.2. Sample Preparation for Analysis

-

The extracted sample solution is directly injected into the HPLC system.

-

For quantification, a standard curve is generated using a reference standard of this compound (lactone form).

-

Both the acid and lactone forms of this compound are typically calculated to determine the total this compound yield.

Caption: General experimental workflow for this compound analysis.

Conclusion and Future Perspectives

This compound and its analogues from Monascus species remain compounds of significant interest due to their proven bioactivity. This guide has provided a comprehensive overview of their biosynthesis, production, and analysis. Future research will likely focus on metabolic engineering strategies to enhance the production of this compound while eliminating citrinin biosynthesis, the discovery of novel structural analogues with improved therapeutic properties, and the development of more efficient and sustainable production processes. The detailed methodologies and structured data presented herein serve as a valuable resource for researchers and professionals aiming to advance the science and application of these important natural products.

References

- 1. From Traditional Application to Genetic Mechanism: Opinions on Monascus Research in the New Milestone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An overview of the bioactivity of this compound / lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Red yeast rice with this compound for the improvement of hyperlipidemia: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of this compound in Monascus pilosus: Comparison between Industrial Strains and Analysis of Its Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Improvement of this compound and Pigment Production in Monascus by 5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myfoodresearch.com [myfoodresearch.com]

- 12. Perspectives on Functional Red Mold Rice: Functional Ingredients, Production, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Enoyl Reductase in the this compound Biosynthesis Pathway in Monascus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Production of this compound in Monascus pilosus: Comparison between Industrial Strains and Analysis of Its Gene Clusters [mdpi.com]

- 16. Design of Experiments and Optimization of this compound Green Extraction from Red Yeast Rice by Ultra-High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. fda.gov.tw [fda.gov.tw]

Methodological & Application

Application Note: Quantification of Monacolin K in Red Yeast Rice by HPLC-UV

AN-HPLC-001

Introduction

Monacolin K, structurally identical to the cholesterol-lowering drug lovastatin, is a naturally occurring compound found in red yeast rice.[1][2] Red yeast rice is produced by the fermentation of rice with the fungus Monascus purpureus.[1][2] The cholesterol-lowering effects of this compound are attributed to its ability to inhibit the HMG-CoA reductase enzyme, which is a key enzyme in the cholesterol biosynthesis pathway.[1][3] this compound exists in two forms: a lactone form and a hydroxy acid form.[2][3][4][5] The hydroxy acid form is the active inhibitor of HMG-CoA reductase.[1][5] This application note provides a detailed HPLC-UV method for the simultaneous quantification of both the lactone and hydroxy acid forms of this compound in red yeast rice products.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultra-violet (UV) detection to separate and quantify the lactone and hydroxy acid forms of this compound.[6][7] The separation is achieved on a C18 column using an isocratic mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer.[1] Quantification is performed by comparing the peak areas of the analytes in the sample to those of a known standard. The UV detection wavelength is set at 237 nm, where both forms of this compound show significant absorbance.[1]

Experimental Protocols

1. Standard Preparation

-

Standard Stock Solution (this compound Lactone):

-

Accurately weigh 25 mg of this compound (lactone form, ≥99.5% purity) and transfer it to a 100 mL volumetric flask.[1]

-

Add approximately 70 mL of the mobile phase (see section 3 for composition).

-

Sonicate for 10 minutes to dissolve the standard.[1]

-

Bring the flask to volume with the mobile phase to achieve a final concentration of 250 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter.

-

-

Calibration Standards (this compound Lactone):

-

Standard Solution (this compound Hydroxy Acid):

-

The hydroxy acid form of this compound can be prepared by hydrolyzing the lactone form.

-

Mix a known volume of the this compound lactone standard solution with 2 mL of 0.1 N NaOH.

-

Keep the mixture at 30°C for 2 hours to facilitate the conversion to the hydroxy acid form.

-

2. Sample Preparation (Red Yeast Rice Capsules)

-

Accurately weigh the contents of a red yeast rice capsule.

-

Transfer a portion of the powdered sample (e.g., 150 mg) to a 100 mL volumetric flask.

-

Add approximately 80 mL of the mobile phase.[1]

-

Sonicate the mixture for 10 minutes to extract the this compound.[1]

-

Bring the flask to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

3. HPLC-UV Method

The following table summarizes the chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Instrument | HPLC system with UV Detector |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 50mM KH2PO4 (pH 3.5) (60:35, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL[1] |

| Column Temperature | 40°C |

| Detection Wavelength | 237 nm[1] |

4. Data Analysis

-

Identify the peaks for this compound hydroxy acid and this compound lactone based on their retention times, which are approximately 5.6 minutes and 9.1 minutes, respectively.[1]

-

Construct a calibration curve by plotting the peak area of the this compound lactone standard against its concentration.

-

Determine the concentration of this compound lactone in the sample solution from the calibration curve.

-

The concentration of the this compound hydroxy acid form can be determined similarly if a standard is prepared. The total this compound content is the sum of the concentrations of the lactone and hydroxy acid forms.

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range (Lactone) | 6 - 119 µg/mL[6][7] |

| Recovery | 98.75%[6][7] |

| Precision (RSD%) | < 5%[6][7] |

| Retention Time (Hydroxy Acid) | ~5.6 min[1] |

| Retention Time (Lactone) | ~9.1 min[1] |

Visualizations